Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
Description
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate is a triazole-based compound characterized by a 1,2,4-triazole ring substituted with a tert-butyl group at position 3, a cyclohexyl group at position 1, and an ethyl acetate moiety at position 4.
Triazole derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2-(5-tert-butyl-2-cyclohexyl-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-5-21-14(20)11-13-17-15(16(2,3)4)18-19(13)12-9-7-6-8-10-12/h12H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZMFYTLLCASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1C2CCCCC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The compound's structure includes a cyclohexyl group and a tert-butyl substituent that may enhance its lipophilicity and biological interactions.
1. Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains and fungi. Specific studies have highlighted the triazole moiety's role in disrupting microbial cell membranes, leading to cell death.
2. Anticancer Potential
Several studies have explored the anticancer activity of triazole derivatives. For instance, one study demonstrated that triazole-based compounds could inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The efficacy was often compared to standard chemotherapeutic agents, revealing promising results for further development.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15.3 | MCF-7 (breast cancer) |
| Doxorubicin | 3.13 | MCF-7 (breast cancer) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors in various pathways related to inflammation and cancer.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially altering membrane integrity and function.
Study on Anticancer Activity
A recent study evaluated a series of triazole derivatives for their anticancer properties against different cancer cell lines. This compound was included in the screening process. Results indicated a significant reduction in cell viability at concentrations above 10 µM when tested against MCF-7 cells.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various triazole compounds. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
Comparison with Similar Compounds
Key Observations:
- Position 1 Substitution : The target compound’s cyclohexyl group contrasts with the dimethylcarbamoyl group in Triazamate and the pyridinyl group in . Cyclohexyl may improve membrane permeability compared to polar carbamoyl groups.
- Position 5 Linkage : The ethyl acetate group in the target compound differs from Triazamate’s thioacetate, which reduces oxidation susceptibility compared to sulfur-containing analogs .
Physicochemical Properties
- Melting Point : Triazamate melts at 52.1–53.3°C , while pyridinyl-substituted analogs (e.g., ) are typically liquids or low-melting solids due to reduced symmetry . The target compound’s cyclohexyl group likely increases melting point compared to smaller substituents.
Preparation Methods
Step 1: Preparation of Substituted Nitrile Intermediate
- Starting from N-protected piperazine or cyclohexylamine derivatives, the nitrile group is introduced via reaction with cyanogen bromide or related reagents under controlled temperature (0 °C to room temperature).
- For example, tert-butyl substituted nitriles can be synthesized by reacting N-Boc-protected amines with cyanogen bromide in ethanol with sodium bicarbonate as base, yielding tert-butyl 1-cyano piperazine carboxylate analogs.
Step 2: Preparation of Hydrazide Intermediate
Step 3: Cyclization to 1,2,4-Triazole Core
- The key cyclization step involves reacting the nitrile intermediate with the hydrazide under microwave irradiation or conventional heating.
- Microwave-assisted synthesis significantly reduces reaction time (minutes to hours) and improves yield (up to 99%) compared to traditional methods.
- The reaction is often conducted in polar aprotic solvents such as dioxane or dimethylformamide, sometimes in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate cyclization.
Step 4: Functionalization and Esterification
- The triazole intermediate is then reacted with ethyl bromoacetate or similar alkylating agents to introduce the ethyl acetate side chain at the 5-position of the triazole ring.
- This alkylation usually occurs in the presence of a base (e.g., sodium hydride, potassium carbonate) in solvents like dimethylformamide or ethanol at mild temperatures (room temperature to 80 °C).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitrile formation | N-Boc amine + cyanogen bromide + NaHCO3 | Ethanol | 0 °C to RT | 4 hours | ~90 | Stirring, portion-wise addition of cyanogen bromide |
| Hydrazide preparation | Ester + hydrazine hydrate | Ethanol | 90 °C reflux | 5 hours | ~94 | Dropwise addition of hydrazine hydrate |
| Cyclization (Microwave) | Nitrile + hydrazide | Dioxane or DMF | Microwave irradiation | Minutes to 1 hour | Up to 99 | No additional base often needed; solvent-free or minimal solvent |
| Alkylation (Esterification) | Triazole + ethyl bromoacetate + base | DMF or ethanol | RT to 80 °C | 1-3 hours | 80-90 | Use of inorganic bases like K2CO3 or NaH |
Research Findings and Advantages of Microwave-Assisted Synthesis
- Microwave irradiation accelerates the cyclization step, reducing reaction times from several hours to minutes.
- Yields are significantly improved (up to 99%) compared to conventional heating methods.
- The process is more environmentally friendly due to reduced solvent use and energy consumption.
- The method allows for easy scale-up and reproducibility, important for industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
